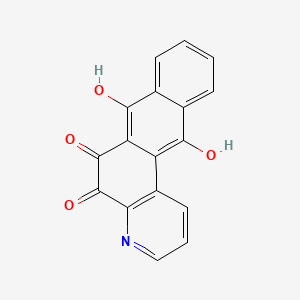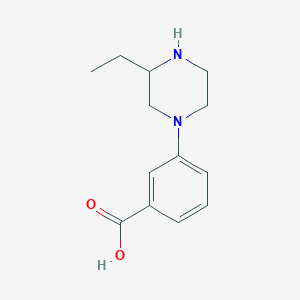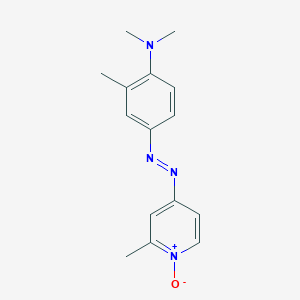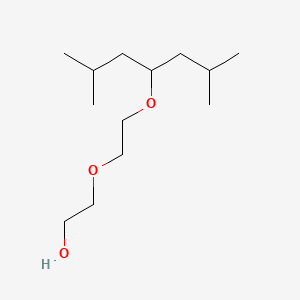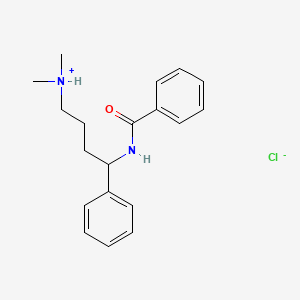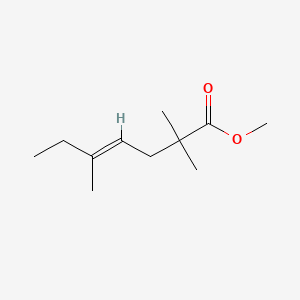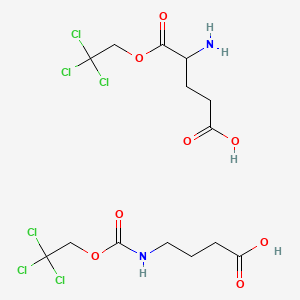
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves the reaction of glutamic acid derivatives with trichloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful monitoring of temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its binding to the α subunit of the l-glutamic acid receptor. This binding inhibits transcriptional regulation at an optimum concentration of 10 micromolar and is reversible. The compound also inhibits the transfer reactions of nucleotides in DNA synthesis, affecting protein synthesis in mutant cells but not in wild-type cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: Another glutamic acid derivative with similar inhibitory effects on transcriptional regulation.
Pentanoic acid, 4-oxo-: A simpler compound with different chemical properties and applications.
Uniqueness
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid is unique due to its specific binding affinity to the l-glutamic acid receptor and its reversible inhibition of transcriptional regulation. This makes it a valuable compound for research in transcriptional regulation and protein synthesis .
Propiedades
Fórmula molecular |
C14H20Cl6N2O8 |
|---|---|
Peso molecular |
557.0 g/mol |
Nombre IUPAC |
4-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/2C7H10Cl3NO4/c8-7(9,10)3-15-6(14)4(11)1-2-5(12)13;8-7(9,10)4-15-6(14)11-3-1-2-5(12)13/h4H,1-3,11H2,(H,12,13);1-4H2,(H,11,14)(H,12,13) |
Clave InChI |
HXAGKQTZDIRZFG-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CNC(=O)OCC(Cl)(Cl)Cl.C(CC(=O)O)C(C(=O)OCC(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


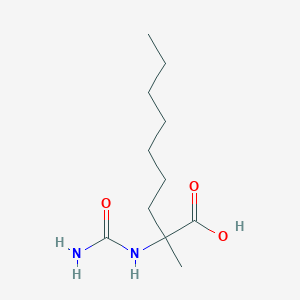
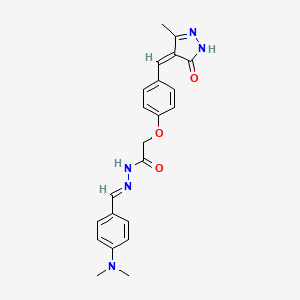
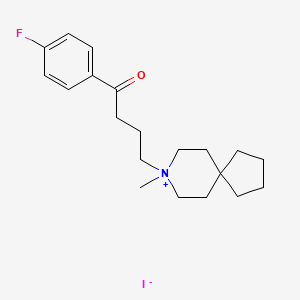

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
